5-Thiazolecarboxamide,4-methyl-(4CI)
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Overview
Description
5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolecarboxamide,4-methyl-(4CI) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with amines under suitable conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, eco-friendly methods are preferred. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux temperature. This method is advantageous due to its high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide,4-methyl-(4CI) involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In other applications, it may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Thiazolecarboxamide derivatives: These include various substituted thiazolecarboxamides that exhibit similar biological activities.
Thiazolidines: These are reduced forms of thiazoles and have distinct pharmacological properties.
Thiazolecarboxanilides: These compounds are used as fungicides and have structural similarities with 5-Thiazolecarboxamide,4-methyl-(4CI).
Uniqueness: 5-Thiazolecarboxamide,4-methyl-(4CI) stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a COX inhibitor and its potential in various therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C5H6N2OS |
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Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) |
InChI Key |
UZWPXUGRAIGEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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